molecular formula C14H9NO2 B1219210 10-Nitrosophenanthren-9-ol CAS No. 14140-04-6

10-Nitrosophenanthren-9-ol

Cat. No.: B1219210
CAS No.: 14140-04-6
M. Wt: 223.23 g/mol
InChI Key: HMJPSXRANHDJOF-UHFFFAOYSA-N
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Description

10-Nitrosophenanthren-9-ol is a chemical compound with the molecular formula C14H9NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitroso group (-NO) at the 10th position and a hydroxyl group (-OH) at the 9th position on the phenanthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitrosophenanthren-9-ol typically involves the nitration of phenanthrene followed by reduction and subsequent hydroxylation. One common method includes:

    Nitration: Phenanthrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Nitrosation: The amino group is converted to a nitroso group using nitrous acid.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 9th position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitroso group can be reduced back to an amino group under appropriate conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Aminophenanthrene derivatives.

    Substitution: Various esters or ethers of phenanthrene.

Scientific Research Applications

10-Nitrosophenanthren-9-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Nitrosophenanthren-9-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    9-Hydroxyphenanthrene: Similar structure but lacks the nitroso group.

    10-Nitrophenanthrene: Contains a nitro group instead of a nitroso group.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

Uniqueness: 10-Nitrosophenanthren-9-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

10-nitrosophenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15-17/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPSXRANHDJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14140-04-6
Record name 9,10-Phenanthrenequinone monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48526
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (10Z)-10-(hydroxyimino)-9,10-dihydrophenanthren-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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